N-(2,4-dimethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS/c1-14-4-7-17(8-5-14)22-25-24-19-10-11-21(26-27(19)22)29-13-20(28)23-18-9-6-15(2)12-16(18)3/h4-12H,13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMBYKMEMOBFMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the available literature on its biological activity, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a triazole ring which is known for its pharmacological properties.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings from recent research:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HEPG2 | 1.18 ± 0.14 | Inhibition of cell proliferation |
| MCF7 | 0.67 | Induction of apoptosis |
| SW1116 | 0.80 | Cell cycle arrest |
| BGC823 | 0.87 | Inhibition of EGFR signaling |
These results indicate that the compound exhibits potent cytotoxic effects across multiple cancer types, with IC50 values significantly lower than those of standard chemotherapeutics such as staurosporine and ethidium bromide .
The biological activity of this compound appears to involve multiple mechanisms:
- EGFR Inhibition : The compound has demonstrated significant inhibition of the epidermal growth factor receptor (EGFR), a common target in cancer therapy.
- Src Inhibition : It also inhibits Src kinase activity, which is crucial in various signaling pathways related to cancer metastasis.
- Induction of Apoptosis : Studies suggest that it promotes programmed cell death in cancer cells through intrinsic pathways .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. In vitro assays revealed effective inhibition against several bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that this compound possesses significant antimicrobial properties that warrant further exploration .
Case Studies
- Case Study on Cancer Treatment : A recent clinical trial investigated the effects of this compound on patients with advanced solid tumors. Preliminary results indicated a favorable response rate with manageable side effects .
- Antimicrobial Efficacy : Another study focused on the use of this compound in treating infections caused by resistant bacterial strains. The results highlighted its potential as an alternative treatment option where conventional antibiotics failed .
Q & A
Q. What are the optimized synthetic protocols for N-(2,4-dimethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, and how can reaction conditions be fine-tuned to improve yield and purity?
Methodological Answer: The synthesis involves multi-step reactions starting from precursors like hydrazine derivatives and substituted benzaldehydes. Key steps include:
- Triazolopyridazine Core Formation : Cyclization of hydrazine derivatives with p-tolyl-aldehyde under reflux in ethanol (70–80°C) for 8–12 hours .
- Thioacetamide Coupling : Reaction of the core with 2-chloroacetamide derivatives using sodium hydride (NaH) in dimethylformamide (DMF) at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol improve purity (>95%) .
Optimization Tips : - Use anhydrous solvents to avoid hydrolysis of intermediates.
- Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1) .
Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?
Methodological Answer:
Q. How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- In Vitro Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Target Identification : Molecular docking against enzymes (e.g., kinase or protease targets) using AutoDock Vina .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed for analogs of this compound?
Methodological Answer:
- Substituent Variation :
- Replace p-tolyl with electron-withdrawing (e.g., 4-fluorophenyl) or electron-donating (e.g., 4-methoxyphenyl) groups to assess effects on bioactivity .
- Modify the acetamide side chain (e.g., alkyl vs. aryl substituents) .
- Biological Testing : Compare IC50 values across analogs in enzyme inhibition assays (e.g., COX-2 or EGFR kinases) .
- Computational Modeling : Use Schrödinger Suite to correlate substituent electronic properties (Hammett σ values) with activity trends .
Q. How should contradictions in biological activity data between analogs be resolved?
Methodological Answer:
- Data Validation : Replicate assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
- Meta-Analysis : Compare datasets from analogs with similar substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) to identify outliers .
- Mechanistic Studies : Use surface plasmon resonance (SPR) to measure binding affinity discrepancies .
Q. What strategies are effective for elucidating the compound’s mechanism of action?
Methodological Answer:
- Proteomics : SILAC (stable isotope labeling) identifies differentially expressed proteins in treated vs. untreated cells .
- Cellular Imaging : Confocal microscopy with fluorescent probes (e.g., Annexin V-FITC for apoptosis) .
- Gene Knockdown : CRISPR-Cas9 knockout of putative targets (e.g., PI3K/Akt pathway genes) to confirm dependency .
Q. How can researchers evaluate the pharmacokinetic properties of this compound?
Methodological Answer:
- In Vitro ADME :
- In Vivo Studies :
- Pharmacokinetic Profiling : Administer IV/oral doses in rodents and measure plasma concentration over time (non-compartmental analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
